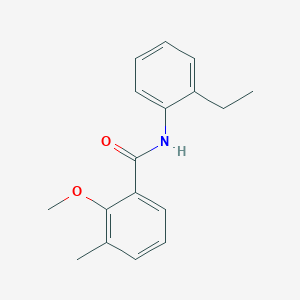![molecular formula C19H15F7N2O3 B244018 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244018.png)
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide, also known as TFMB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. TFMB is a member of the benzamide family, which is known for its diverse biological activities, including anticancer, antipsychotic, and analgesic effects. The purpose of
Mechanism of Action
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide's mechanism of action is not fully understood, but it is thought to involve the inhibition of HDACs. HDAC inhibition leads to the accumulation of acetylated histones, which can alter gene expression patterns and induce cell death in cancer cells. 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has also been found to inhibit the activity of other enzymes involved in cancer progression, such as topoisomerase II and carbonic anhydrase IX.
Biochemical and Physiological Effects:
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been found to have anti-inflammatory effects in animal models of inflammation. 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics, which could have implications for drug interactions.
Advantages and Limitations for Lab Experiments
One advantage of 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide is its specificity for HDAC inhibition, which could make it a useful tool for studying the role of HDACs in cancer progression. However, 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide's potency and selectivity for HDAC inhibition may also make it difficult to use in vivo, as it could lead to off-target effects. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide's low solubility in water could limit its use in certain experimental settings.
Future Directions
There are several potential future directions for 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide research. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide could be used as a starting point for the development of new anticancer drugs with improved pharmacological properties. Finally, 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide's anti-inflammatory effects could be further explored in the context of inflammatory diseases such as rheumatoid arthritis.
Synthesis Methods
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with 2-amino-5-(trifluoromethyl)benzonitrile, followed by the addition of morpholine and N,N-dimethylformamide. The resulting product is purified through column chromatography to obtain pure 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide.
Scientific Research Applications
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. In vitro studies have shown that 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and have been implicated in cancer progression.
properties
Molecular Formula |
C19H15F7N2O3 |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H15F7N2O3/c1-30-17-15(22)13(20)12(14(21)16(17)23)18(29)27-10-8-9(19(24,25)26)2-3-11(10)28-4-6-31-7-5-28/h2-3,8H,4-7H2,1H3,(H,27,29) |
InChI Key |
UURUCESJWGOVDZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)F)F |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide](/img/structure/B243936.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B243937.png)
![2-(4-chlorophenyl)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243938.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B243939.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B243941.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243942.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B243943.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B243944.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B243946.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243948.png)


![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B243953.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B243958.png)